molecular formula C11H21NO5 B3392575 (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid CAS No. 111223-31-5

(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid

Cat. No.: B3392575
CAS No.: 111223-31-5
M. Wt: 247.29 g/mol
InChI Key: NKQWPQYVVKUEPV-QMMMGPOBSA-N
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Description

Significance of Chiral α-Hydroxy-ω-Amino Acids in Modern Organic Synthesis

Chiral α-hydroxy-ω-amino acids represent a critically important class of molecules in contemporary organic synthesis. Their bifunctional nature, possessing both a hydroxyl and an amino group at different ends of an alkyl chain, along with a chiral center at the α-carbon, provides a powerful platform for creating diverse molecular architectures. These compounds are widely utilized as synthons and are particularly valuable as monomers for the synthesis of depsipeptides—peptides where one or more amide bonds are replaced by ester bonds. researchgate.net

The presence of the α-hydroxy acid moiety is of high interest in medicinal chemistry, as this structural motif is found in numerous natural products, including antibiotics and enzyme inhibitors. acs.org The ability to replace specific α-amino acid residues with their α-hydroxy acid counterparts allows researchers to probe the role of hydrogen bonding in protein folding and energetics. researchgate.netacs.org Furthermore, these molecules serve as key intermediates for the synthesis of pharmaceutical agents and other biologically active compounds, such as chiral α-amino-γ-butyrolactones. nih.gov The stereoselective synthesis of these compounds is a major focus, with methods ranging from enzymatic tandem reactions to asymmetric synthesis strategies, underscoring their value in producing enantiomerically pure final products. nih.govresearchgate.net

Contextualizing (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid as a Versatile Chiral Building Block

This compound is a prime example of a versatile chiral building block, a class of compounds that serve as valuable intermediates in the synthesis of natural products and pharmaceuticals. Its utility stems from the strategic placement of its functional groups and its inherent chirality.

The key attributes of this molecule as a building block include:

The Chiral α-Hydroxy Acid Core: The (S)-configured hydroxyl group adjacent to the carboxylic acid provides a specific stereocenter, which is essential for asymmetric synthesis where precise three-dimensional arrangement of atoms is required.

The Boc-Protected ω-Amino Group: The terminal amino group is protected by a tert-butyloxycarbonyl (Boc) group, a widely used protecting group in peptide synthesis and other organic transformations. organic-chemistry.orgwikipedia.org This protection allows for selective reactions at the carboxylic acid or hydroxyl end of the molecule without interference from the nucleophilic amine. The Boc group can be removed under specific acidic conditions, revealing the primary amine for subsequent reactions like amide bond formation. wikipedia.orgresearchgate.net

The Flexible Hexanoic Acid Backbone: The six-carbon chain, derived from the amino acid lysine (B10760008), provides a flexible and hydrophobic spacer or linker. nih.govresearchgate.net This feature is often exploited in the design of molecules where specific distances between functional groups are required, such as in enzyme inhibitors or receptor ligands. nih.gov

This combination of features enables chemists to use this compound in a modular fashion to construct larger, more complex molecules with controlled stereochemistry and functionality.

Historical Development and Evolution of Research on Related Amino Acid Derivatives

The development of molecules like this compound is intrinsically linked to the broader evolution of research in peptide chemistry and protecting group strategies. A pivotal moment in this history was the introduction of the tert-butyloxycarbonyl (Boc) protecting group for amines. researchgate.net The Boc group's stability to a wide range of reagents, yet its facile removal under acidic conditions, revolutionized solid-phase peptide synthesis and made the construction of complex peptides routine. organic-chemistry.orgwikipedia.org The development of reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) provided an efficient method for introducing this protection onto amino acids. organic-chemistry.orgresearchgate.net

Concurrently, research into non-proteinogenic amino acids and their derivatives expanded significantly. Scientists began exploring the incorporation of structural motifs not found in the canonical twenty amino acids to create novel peptides with enhanced stability, unique conformations, or specific biological activities. The study of depsipeptides, which contain both ester and amide linkages, highlighted the importance of α-hydroxy acids as analogues of α-amino acids. mdpi.com Early prebiotic chemistry research suggested that hydroxy acids were likely present alongside amino acids and could have participated in the formation of early polymers, lending fundamental significance to these mixed-backbone structures. mdpi.comresearchgate.net This led to the development of synthetic methods to efficiently produce a wide array of appropriately protected chiral α-hydroxy acids, enabling their use in depsipeptide synthesis and other applications. researchgate.netacs.org The synthesis of lysine analogues and other ω-amino acid derivatives further broadened the toolkit available to chemists for creating molecules with tailored properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO5/c1-11(2,3)17-10(16)12-7-5-4-6-8(13)9(14)15/h8,13H,4-7H2,1-3H3,(H,12,16)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQWPQYVVKUEPV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis Methodologies for S 6 Boc Amino 2 Hydroxyhexanoic Acid

Strategic Retrosynthetic Analysis for Chiral α-Hydroxy-ω-Amino Acids

The design of a synthetic route for (S)-6-(Boc-amino)-2-hydroxyhexanoic acid begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, achievable starting materials. For this class of chiral α-hydroxy-ω-amino acids, several key disconnections are considered.

A primary disconnection strategy targets the chiral center at the C-2 position. This involves two main approaches:

Asymmetric construction of the C-2 stereocenter: This path leads back to an achiral keto-acid or a related precursor, where the chirality is introduced in a key stereodetermining step.

Utilization of a chiral pool starting material: This approach leverages a readily available, enantiomerically pure molecule that already contains the desired stereocenter or a precursor that can be readily converted to it.

Another significant retrosynthetic pathway involves the modification of the side chain of a common α-amino acid. researchgate.net For instance, derivatives of L-lysine or L-glutamic acid can serve as starting materials, where the existing chirality at the α-carbon is preserved while the side chain is chemically manipulated to introduce the ω-amino group and the α-hydroxy functionality. Multicomponent reactions, such as the Petasis borono-Mannich reaction, also represent a powerful, convergent approach to this class of molecules. researchgate.net

Key Retrosynthetic Disconnections:

Target Bond/FunctionalityPrecursor TypeSynthetic Strategy
C2-OH (α-hydroxy)α-Keto acidAsymmetric reduction or hydroxylation
C2-N (in amino acid precursor)α,β-Unsaturated esterAsymmetric amination/hydroamination
Side ChainGlycine (B1666218) equivalentAsymmetric alkylation
Full BackboneAldehyde, Amine, Boronic acidPetasis borono-Mannich reaction

Enantioselective Synthetic Routes

Enantioselective methods are designed to create the chiral α-hydroxy center with a high degree of stereochemical control, starting from prochiral substrates. These routes are broadly categorized into catalytic, auxiliary-mediated, and enzymatic approaches.

Asymmetric Catalysis Approaches

Asymmetric catalysis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, a plausible route involves the asymmetric hydrogenation or reduction of a corresponding α-keto acid or ester. Chiral metal complexes, often utilizing rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands, are effective for this transformation.

Another powerful strategy is the asymmetric dihydroxylation (AD) of a corresponding α,β-unsaturated ester, followed by selective manipulation of the resulting diol. Furthermore, recent advances in organocatalysis have enabled asymmetric hydroxylations of carbonyl compounds. researchgate.net Supramolecular catalysts based on boronic acids like B(C₆F₅)₃ can create a chiral cavity to direct the stereoselective transformation of substrates. mdpi.com

Examples of Asymmetric Catalysis Strategies:

Reaction TypeCatalyst System (Example)Substrate Precursor
Asymmetric HydrogenationRh(I)-DIPAMP6-(Boc-amino)-2-oxohexanoic acid
Asymmetric Transfer HydrogenationRu(II)-TsDPEN6-(Boc-amino)-2-oxohexanoic acid
Asymmetric DihydroxylationAD-mix-αEthyl (E)-6-(Boc-amino)hex-2-enoate
Asymmetric AminationCu/chiral ligandα-hydroxy ester precursor

Chiral Auxiliary-Mediated Synthesis

This classical and reliable method involves covalently attaching a chiral auxiliary to a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed and can often be recovered.

One of the most well-known methods uses Evans oxazolidinone auxiliaries. An N-acylated oxazolidinone can undergo a stereoselective aldol (B89426) condensation with a protected amino-aldehyde, or be subject to asymmetric hydroxylation, to install the α-hydroxy group with high diastereoselectivity.

Alternatively, chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand serve as powerful tools for the asymmetric synthesis of α-amino acids. nih.govnih.gov Alkylation of such a complex with a suitable electrophile, like 4-iodobutyl tert-butyl carbonate, followed by hydrolysis, would yield the desired amino acid backbone. Subsequent conversion of the α-amino group to an α-hydroxy group via diazotization provides a pathway to the target molecule. researchgate.net

Commonly Used Chiral Auxiliaries:

Auxiliary TypeKey ReactionSubstrate
Evans OxazolidinonesDiastereoselective Aldol CondensationN-acetyl oxazolidinone + ω-(Boc-amino) aldehyde
RAMP/SAMP HydrazonesDiastereoselective AlkylationHydrazone of a glyoxylate (B1226380) derivative
Ni(II)-Schiff Base ComplexesAsymmetric AlkylationNi(II) complex of glycine Schiff base
(S,S)-Cyclohexane-1,2-diolDiastereoselective AlkylationAcetoacetate derivative

Chemoenzymatic Synthesis Protocols

Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally benign conditions, making them highly attractive for chiral synthesis. rsc.org A chemoenzymatic approach to γ-hydroxy-α-amino acids has been developed that can be adapted for the synthesis of the target molecule. nih.gov This strategy involves a tandem reaction sequence beginning with an enantioselective aldol addition catalyzed by an aldolase, followed by an enantioselective amination of the resulting keto-acid intermediate using a transaminase. nih.gov

For instance, a trans-o-hydroxybenzylidene pyruvate (B1213749) hydratase-aldolase (HBPA) could catalyze the aldol addition of pyruvate to a protected amino-aldehyde. The resulting 4-hydroxy-2-oxo acid is then aminated using a stereoselective transaminase to furnish the final α-hydroxy-α-amino acid structure. nih.gov

Enzymatic Reactions for Chiral Synthesis:

Enzyme ClassReaction TypeSubstrate ExampleProduct Feature
Aldolase (e.g., HBPA)Aldol AdditionPyruvate + 4-(Boc-amino)butanalChiral γ-hydroxy-α-keto acid
Transaminase (TA)Reductive Amination6-(Boc-amino)-2-oxohexanoic acidChiral α-amino acid
Hydrolase/LipaseKinetic ResolutionRacemic ester of the target moleculeEnantiopure acid and unreacted ester
Dehydrogenase/ReductaseAsymmetric Reduction6-(Boc-amino)-2-oxohexanoic acidChiral α-hydroxy acid

Diastereoselective Synthesis Approaches

Diastereoselective synthesis establishes a new chiral center under the influence of an existing one. A highly effective approach for synthesizing related hydroxylysine derivatives involves the diastereoselective hydroxylation of a cyclic precursor. nih.gov This strategy can be directly applied to the synthesis of this compound.

The synthesis begins with a conveniently protected chiral starting material, such as L-aspartic acid, which is used to construct a chiral N-protected 6-substituted piperidin-2-one. nih.gov This cyclic compound creates a rigid conformation that directs the approach of an electrophilic hydroxylating agent to one face of the enolate. Treatment of the lithium enolate of the piperidin-2-one with (+)-camphorsulfonyloxaziridine (CSO) at low temperatures results in highly diastereoselective hydroxylation. nih.gov Subsequent reductive ring-opening of the lactam yields the desired (S)-α-hydroxy-ω-amino acid scaffold.

Summary of Diastereoselective Hydroxylation:

PrecursorReagentsKey IntermediateDiastereoselectivity
(S)-N-Boc-6-alkyl-piperidin-2-one1. LiHMDS, THF, -78 °CLithium enolate>95% d.e.
2. (+)-Camphorsulfonyloxaziridine(2S, 5R)-5-hydroxy-6-oxo-piperidine

Application of Protecting Group Chemistry for the Boc-Amine and Hydroxyl Functionalities

Protecting group chemistry is fundamental to the synthesis of polyfunctional molecules like this compound. The choice of protecting groups must be strategic to ensure they can be selectively introduced and removed without affecting other parts of the molecule (orthogonality). iris-biotech.de

Amine Protection: The tert-butoxycarbonyl (Boc) group is used to protect the ω-amino group. It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is known for its stability towards a wide range of nucleophiles and basic conditions but is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid, TFA). iris-biotech.deorganic-chemistry.org This makes it orthogonal to base-labile protecting groups like Fmoc.

Hydroxyl and Carboxyl Protection: The α-hydroxy and carboxylic acid groups often require protection during subsequent synthetic steps, such as peptide coupling. Common protecting groups for the hydroxyl function include benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS), which offer varying degrees of stability and different deprotection conditions. The carboxylic acid is typically protected as an ester, such as a methyl (Me), ethyl (Et), or tert-butyl (tBu) ester. The tBu ester is advantageous as it can be cleaved simultaneously with the Boc group using strong acid. iris-biotech.de

Protecting Group Strategy:

Functional GroupProtecting GroupIntroduction ReagentCleavage ConditionOrthogonal To
ω-AmineBoc (tert-butoxycarbonyl)Boc₂O, BaseTrifluoroacetic Acid (TFA)Fmoc, Benzyl
α-HydroxylBn (Benzyl)Benzyl bromide, BaseH₂, Pd/C (Hydrogenolysis)Boc, tBu esters
Carboxylic AcidtBu (tert-butyl ester)Isobutylene, H⁺Trifluoroacetic Acid (TFA)Fmoc, Benzyl
Carboxylic AcidBn (Benzyl ester)Benzyl alcohol, AcidH₂, Pd/C (Hydrogenolysis)Boc, tBu esters

Regioselective Protection and Deprotection Techniques

The synthesis of this compound from L-lysine necessitates a carefully planned protection strategy to differentiate the two amino groups (α and ε). The ε-amino group is more nucleophilic than the α-amino group, but direct selective protection can be challenging. A robust method involves the temporary protection of the α-amino and carboxyl groups, allowing for the selective protection of the ε-amino group.

A widely employed method utilizes a copper(II) salt to form a chelate with the α-amino and carboxyl groups of L-lysine. This complex effectively masks these functionalities, leaving the ε-amino group available for reaction. The ε-amino group is then protected with a di-tert-butyl dicarbonate ((Boc)₂O), a standard reagent for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group. pharm.or.jp The reaction is typically carried out in a mixed aqueous-organic solvent system under basic conditions to facilitate the reaction. pharm.or.jp

Following the successful protection of the ε-amino group, the copper complex is decomposed, typically by treatment with an acid or a chelating agent like ethylenediaminetetraacetic acid (EDTA), to liberate the α-amino and carboxyl groups. This yields Nε-(tert-butoxycarbonyl)-L-lysine (H-Lys(Boc)-OH), a key intermediate where the ε-amino group is selectively protected. pharm.or.jpnih.gov

The subsequent key transformation is the stereospecific conversion of the α-amino group to a hydroxyl group. This is commonly achieved through a diazotization reaction, followed by nucleophilic substitution by water. The reaction is carried out by treating the Nε-Boc-L-lysine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid (e.g., hydrochloric acid or sulfuric acid) at low temperatures (0-5 °C) to control the reactivity of the unstable diazonium salt intermediate. researchgate.net The diazonium salt is then warmed, allowing for its decomposition and the introduction of the hydroxyl group with retention of the original stereochemistry at the α-carbon. researchgate.net This regioselective deamination of the α-amino group is crucial and is possible due to the prior protection of the ε-amino group.

The final compound, this compound, is thus obtained with the desired stereochemistry and protecting group pattern. The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) if the free amino group is required for subsequent synthetic steps.

Table 1: Representative Reaction Conditions for Regioselective Protection of L-Lysine

StepReagents and SolventsTypical Reaction ConditionsProductRepresentative Yield
1. Copper Complex Formation and ε-Amino Protection L-Lysine·HCl, CuSO₄·5H₂O, NaHCO₃, (Boc)₂O, Acetone/WaterStirring at room temperature for 24-48 hours.[Lys(Boc)]₂Cu~94% pharm.or.jp
2. Copper Removal [Lys(Boc)]₂Cu, EDTA or Acid (e.g., HCl)Treatment in an aqueous solution until the blue color disappears.H-Lys(Boc)-OHHigh Yield
3. Diazotization and Hydroxylation H-Lys(Boc)-OH, NaNO₂, H₂SO₄ (aq)0-5 °C for nitrite addition, followed by warming to room temperature.This compound70-90% researchgate.netgoogle.com

Note: Yields are representative and can vary based on specific reaction conditions and scale.

Process Optimization and Scale-Up Considerations for Research Purposes

For the synthesis of this compound on a research scale (milligrams to several grams), several factors must be considered to ensure efficiency, reproducibility, and purity of the final product.

Optimization of ε-Amino Group Protection: The initial protection of the ε-amino group of lysine (B10760008) is a critical step. While the copper chelate method is effective, the use of heavy metals can be a concern for certain applications and requires thorough removal. Optimization at this stage involves ensuring the complete formation of the copper complex and the use of the appropriate stoichiometry of (Boc)₂O to prevent di-protection or incomplete reaction. The reaction monitoring by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial. For scale-up, ensuring efficient stirring and temperature control is important to maintain homogeneity and prevent side reactions. pharm.or.jp

Optimization of the Diazotization Reaction: The conversion of the α-amino group to the hydroxyl group is often the most challenging step to control and scale. Key parameters for optimization include:

Temperature: The formation of the diazonium salt is highly exothermic and the intermediate is unstable. Maintaining a low temperature (typically 0-5 °C) during the addition of the nitrite solution is critical to prevent decomposition and the formation of byproducts.

Rate of Addition: Slow, controlled addition of the sodium nitrite solution to the acidic solution of the amino acid derivative is essential to maintain a low concentration of nitrous acid and prevent side reactions. google.com

Acid Concentration: The acidity of the reaction medium influences the stability of the diazonium salt and the rate of its decomposition. The concentration of the mineral acid needs to be optimized for each specific substrate.

Solvent: While aqueous media are standard, for some substrates, the use of co-solvents might be necessary to improve solubility.

Purification and Characterization: Purification of the final product is typically achieved through crystallization or column chromatography on silica (B1680970) gel. researchgate.net For scale-up, crystallization is often preferred as it is more economical and can provide high purity material. The choice of crystallization solvent is critical and needs to be determined empirically. Characterization of the final product should include techniques like NMR spectroscopy (¹H and ¹³C), mass spectrometry, and optical rotation to confirm the structure and stereochemical integrity.

Scale-Up Considerations: When scaling up the synthesis from a few milligrams to a multi-gram scale for research purposes, several considerations become more prominent:

Heat Transfer: The exothermic nature of the diazotization reaction requires efficient heat dissipation. The choice of reactor and cooling system is important to maintain the required low temperature.

Mass Transfer: Efficient stirring is necessary to ensure homogeneity, especially during the addition of reagents.

Work-up and Isolation: The work-up procedure, including extractions and solvent removal, needs to be adapted for larger volumes. The use of larger-scale laboratory equipment, such as rotary evaporators with appropriate flask sizes and efficient vacuum systems, is necessary.

Safety: The diazotization reaction involves the formation of nitrogen gas, which requires adequate ventilation. Also, diazonium salts can be explosive in a dry state, so they are typically kept in solution.

Table 2: Key Parameters for Optimization and Scale-Up

ParameterOptimization FocusScale-Up ChallengeMitigation Strategy for Scale-Up
Temperature Control (Diazotization) Maintain 0-5 °C for diazonium salt stability.Increased exothermicity in larger volumes.Use of a jacketed reactor with a circulating cooling system.
Reagent Addition Rate Slow addition to control reaction rate and minimize byproducts.Maintaining controlled addition for larger quantities.Use of a syringe pump or a dropping funnel with precise control.
Mixing Ensure homogeneity for complete reaction.Inefficient mixing can lead to localized "hot spots" and side reactions.Use of overhead mechanical stirrers instead of magnetic stir bars.
Product Isolation Selection of appropriate purification method (chromatography vs. crystallization).Handling larger volumes of solvents and solids.Optimization of crystallization conditions to minimize the need for chromatography.
Safety Handling of potentially unstable intermediates and gas evolution.Increased risk with larger quantities.Performing the reaction in a well-ventilated fume hood and avoiding isolation of the diazonium salt.

Applications of S 6 Boc Amino 2 Hydroxyhexanoic Acid in Advanced Organic and Medicinal Chemistry Research

Integration into Peptide and Peptidomimetic Architectures

The bifunctional nature of (S)-6-(Boc-amino)-2-hydroxyhexanoic acid makes it a valuable component in the design and synthesis of peptides and peptidomimetics with tailored properties. The presence of the Boc-protected amine allows for standard peptide coupling methodologies, while the hydroxyl group offers a site for further functionalization or can influence the conformational properties of the resulting peptide.

Synthesis of Conformationally Constrained Peptides

The incorporation of non-natural amino acids is a well-established strategy for introducing conformational constraints into peptides, which can lead to enhanced biological activity and stability. While direct studies detailing the use of this compound to induce specific secondary structures like β-turns or helices are not extensively documented in publicly available literature, its structural characteristics suggest a potential role in this area. The hydroxyl group at the α-carbon can participate in hydrogen bonding interactions within the peptide backbone, potentially stabilizing turn-like structures. For instance, simple dipeptides cyclized with 6-aminohexanoic acid have been explored as models for β-turns. nih.gov The substitution pattern of this compound could be strategically employed to favor specific backbone geometries, a critical aspect in the design of peptidomimetics that mimic the bioactive conformation of natural peptides.

Design and Assembly of Modified Peptide Analogs

This compound serves as a valuable precursor for creating modified peptide analogs with unique functionalities. A notable example is its use in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid bearing an aminooxy group. researchgate.net This synthesis highlights the utility of the protected amine and the potential for modifying the side chain. The resulting aminooxy-functionalized amino acid can be incorporated into peptides, which can then undergo oxime ligation, a form of "click" chemistry, to attach other molecules, thereby expanding the structural and functional diversity of the peptide. researchgate.net

The general synthetic approach to such modified analogs is outlined below:

StepDescriptionStarting MaterialKey ReagentsProduct
1Protection of the amino group(S)-6-amino-2-hydroxyhexanoic acidBoc anhydride (B1165640)This compound
2Functionalization of the hydroxyl groupThis compoundVaries depending on desired modificationModified analog precursor
3Deprotection and purificationModified analog precursorAcid (e.g., TFA)Final modified amino acid

This modular approach allows for the introduction of a wide range of chemical moieties, enabling the fine-tuning of a peptide's biological and pharmacological properties.

Development of Enzyme Inhibitor Scaffolds

The development of enzyme inhibitors is a cornerstone of drug discovery. While specific examples of this compound being the central scaffold of an enzyme inhibitor are not prevalent in the reviewed literature, its structural features are relevant to inhibitor design. For instance, derivatives of the related 6-aminohexanoic acid have been incorporated into peptides to act as plasmin inhibitors. nih.govnih.gov The core structure of this compound, with its stereocenter and functional groups at both ends, provides a template that can be elaborated to target the active sites of enzymes, particularly proteases. The hydroxyl group could mimic the transition state of peptide bond hydrolysis, a common strategy in the design of protease inhibitors.

Role as a Precursor for Non-Proteinogenic Amino Acids and Derivatives

The chemical scaffold of this compound makes it an ideal starting material for the synthesis of various non-proteinogenic amino acids and their derivatives, which are valuable tools in chemical biology and drug development.

Synthesis of Functionalized Lysine (B10760008) Analogs

Given that this compound is a hydroxylated and protected derivative of a lysine backbone, it is a logical precursor for a variety of functionalized lysine analogs. Research has demonstrated that triflates derived from 6-amino-2-hydroxy hexanoic acid can serve as synthons for the creation of various 6-amino-2-substituted hexanoic acids. researchgate.net This approach allows for the introduction of different functional groups at the 2-position, leading to a library of lysine analogs with diverse properties. These analogs can then be incorporated into peptides to probe structure-activity relationships or to introduce novel functionalities.

A general scheme for the synthesis of lysine analogs from a derivative of the title compound is presented below:

PrecursorKey TransformationFunctional Group IntroducedResulting Lysine Analog
Triflate of 6-amino-2-hydroxy hexanoic acid derivativeNucleophilic substitutionAzideAzido-lysine analog
Triflate of 6-amino-2-hydroxy hexanoic acid derivativeNucleophilic substitutionThiolThio-lysine analog
Triflate of 6-amino-2-hydroxy hexanoic acid derivativeNucleophilic substitutionAlkyl/Aryl groupsSubstituted lysine analogs

Preparation of Novel ω-Amino Acids

This compound is structurally related to 6-aminohexanoic acid, a well-known ω-amino acid. mdpi.com This relationship positions it as a potential starting material for the synthesis of novel, substituted ω-amino acids. By chemically modifying the α-hydroxyl group and subsequently the α-amino group, a variety of ω-amino acids with different substitution patterns can be accessed. For example, oxidation of the hydroxyl group to a ketone, followed by reductive amination, could introduce diverse substituents at the α-position, leading to novel ω-amino acids with potential applications in materials science and pharmacology. While specific examples of such syntheses starting directly from this compound are not detailed in the available literature, the chemical logic is sound and represents a promising area for future research.

Utilization in the Synthesis of Complex Natural Products and Analogues

This compound and its close derivatives serve as important chiral synthons in the total synthesis of complex natural products and their analogues. The stereocenter at the C2 position and the functionalized side chain make it a suitable precursor for constructing intricate molecular architectures.

One notable application involves the synthesis of the collagen cross-linking amino acids, pyridinoline (B42742) (Pyd) and deoxypyridinoline (B1589748) (Dpd). A key intermediate in the synthesis of these complex structures is a derivative of the title compound, namely (2S)-(−)-6-amino-2-[(tert-butoxycarbonyl)amino]hexanoic acid. researchgate.net This precursor provides the necessary carbon backbone and stereochemistry required to construct the pyridinium (B92312) core of these natural products. The synthesis underscores the utility of protected 6-amino-2-hydroxyhexanoic acid derivatives as foundational building blocks for complex target molecules.

The general strategy for employing such building blocks in natural product synthesis is outlined in the table below.

Synthetic Phase Role of this compound Derivative Example Application
Chiral Pool Starting Material Provides a pre-defined stereocenter, reducing the need for asymmetric synthesis steps.Synthesis of pyridinoline and deoxypyridinoline. researchgate.net
Intermediate Scaffolding The functional groups allow for the sequential addition of other molecular fragments.Elaboration of the side chain to form the pyridinium ring. researchgate.net
Backbone Construction Forms a key part of the carbon skeleton of the final natural product.Constitutes the aliphatic portion of the Pyd and Dpd structure. researchgate.net

Contributions to Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast array of pharmaceuticals. Amino acids, in general, are versatile starting materials for the construction of various heterocyclic systems. rdd.edu.iqnih.gov The functional groups present in this compound make it a potentially valuable precursor for the synthesis of a range of nitrogen- and oxygen-containing heterocycles.

The presence of a hydroxyl and a protected amino group allows for intramolecular cyclization reactions to form lactones, lactams, and other heterocyclic structures. For instance, following activation of the carboxylic acid, the hydroxyl group can act as a nucleophile to form a six-membered lactone ring. Alternatively, deprotection of the Boc-group would free the primary amine, which could then participate in cyclization reactions to form piperidine (B6355638) or other nitrogen-containing rings.

While specific examples detailing the use of this compound in heterocyclic synthesis are not abundant in the literature, its structural features suggest a high potential for such applications. The general approaches are summarized below.

Functional Groups Involved Potential Heterocyclic Product Required Chemical Transformation
Carboxylic Acid and Hydroxyl GroupTetrahydropyran-2-one (δ-lactone)Intramolecular esterification (lactonization)
Carboxylic Acid and Amino Group (after deprotection)Piperidin-2-one (δ-lactam)Intramolecular amidation (lactamization)
Hydroxyl Group and Amino Group (after deprotection and modification)Morpholine or other O,N-heterocyclesMultistep synthesis involving cyclization

Application in Bioconjugation Chemistry Studies

Derivatives of 6-aminohexanoic acid are commonly employed as flexible and hydrophobic linkers in various bioconjugation applications. nih.gov For instance, Boc-6-aminohexanoic acid, a close analogue of the title compound lacking the 2-hydroxy group, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

The structure of this compound, with its additional hydroxyl group, offers a potential advantage in the design of advanced linkers. This hydroxyl group can serve as an additional point of attachment for other molecules or can be used to modify the physicochemical properties of the linker, such as its solubility and hydrogen-bonding capacity.

Linker Component Function in Bioconjugation Potential Advantage of the 2-Hydroxy Group
6-Aminohexanoic Acid Backbone Provides a flexible and hydrophobic spacer.Maintained in the structure of this compound.
Terminal Functional Groups Allow for covalent attachment to the biomolecule and the payload.The hydroxyl group provides an additional site for conjugation or modification.
Overall Linker Properties Influence the stability, solubility, and pharmacokinetics of the bioconjugate.The hydroxyl group can be used to fine-tune these properties.

Role in Protein Engineering through Non-Canonical Amino Acid Incorporation

The genetic code can be expanded to incorporate non-canonical amino acids (ncAAs) with novel chemical functionalities into proteins. plos.orgnih.govresearchgate.net This powerful technique allows for the site-specific introduction of probes, cross-linkers, and post-translational modifications, enabling detailed studies of protein function and the creation of proteins with enhanced or novel properties.

This compound is a derivative of lysine, a natural amino acid. The incorporation of lysine analogues into proteins has been successfully achieved using engineered aminoacyl-tRNA synthetase/tRNA pairs, particularly the pyrrolysyl-tRNA synthetase (PylRS) system. plos.orgnih.gov The PylRS active site has been shown to be remarkably plastic, accommodating a wide range of N-ε-modified lysine derivatives. plos.org

The incorporation of a 2-hydroxylysine derivative like this compound (after deprotection of the Boc group) would introduce a hydroxyl group at a novel position within a protein's structure. This could be used to:

Introduce a site for post-translational modifications like glycosylation or phosphorylation.

Create new hydrogen bonds to alter protein stability or protein-protein interactions.

Serve as a chemical handle for site-specific bioconjugation.

Recent research has demonstrated the successful enzymatic synthesis and incorporation of 5-hydroxylysine (B44584) into peptides, highlighting the feasibility of incorporating hydroxylated lysine derivatives into proteins. chemrxiv.org

Application in Protein Engineering Function of the Incorporated Hydroxylysine Analogue Potential Impact on Protein Properties
Probing Protein Structure and Function Acts as a site-specific probe with unique chemical properties.Allows for detailed investigation of enzyme mechanisms and binding interactions.
Introducing Novel Post-Translational Modifications Mimics natural or introduces novel modifications.Can alter protein activity, localization, and stability.
Site-Specific Bioconjugation The hydroxyl group can be selectively modified with other molecules.Enables the creation of antibody-drug conjugates, and fluorescently labeled proteins.
Altering Protein Stability The hydroxyl group can form new intramolecular hydrogen bonds.Can lead to increased thermal stability of the protein.

Derivatization and Functionalization Strategies of S 6 Boc Amino 2 Hydroxyhexanoic Acid

Selective Reactions at the Hydroxyl Group (C-2)

The secondary hydroxyl group at the C-2 position is a key site for introducing molecular diversity. Its reactivity can be harnessed through various transformations, including acylation, etherification, and oxidation.

O-Acylation and Esterification Reactions

The selective acylation of the hydroxyl group in the presence of a free carboxylic acid and a protected amine is a common and useful transformation. For hydroxyamino acids, direct O-acylation can be achieved with high chemoselectivity by using acyl halides or carboxylic anhydrides under acidic conditions. nih.govnih.gov In this environment, the amino group is protonated, which prevents it from acting as a nucleophile and competing in the acylation reaction. nih.gov This strategy allows for the direct formation of the corresponding side-chain esters, often in high yields and without the need for extensive purification. nih.govnih.gov

While the Boc protecting group is sensitive to strong acids, conditions can be optimized using moderately acidic media like trifluoroacetic acid (TFA) for short reaction times or by using other Lewis acids to facilitate the reaction. nih.gov This approach is valuable for creating a variety of ester derivatives at the C-2 position.

Table 1: Representative O-Acylation Reactions

Acylating Agent Catalyst/Solvent Expected Product
Acetic Anhydride (B1165640) Pyridine (S)-2-acetoxy-6-(Boc-amino)hexanoic acid
Benzoyl Chloride Trifluoroacetic Acid (TFA) (S)-2-(benzoyloxy)-6-(Boc-amino)hexanoic acid

This table is illustrative and based on general methodologies for O-acylation of hydroxyamino acids. nih.govresearchgate.net

Etherification Methodologies

Etherification of the C-2 hydroxyl group provides another avenue for functionalization, leading to the formation of stable ether linkages. Standard Williamson ether synthesis conditions, involving deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide, can be employed. However, care must be taken to select a base that does not deprotect the Boc group or cause unwanted side reactions with the carboxylic acid. A common strategy involves the use of a mild base like sodium hydride in an aprotic solvent such as tetrahydrofuran (B95107) (THF). Another approach is to use silver(I) oxide (Ag₂O) with an alkyl halide, a method known for its mildness and suitability for sensitive substrates.

Table 2: Potential Etherification Strategies

Reagents Conditions Expected Product
1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) THF, 0 °C to RT (S)-6-(Boc-amino)-2-methoxyhexanoic acid

This table presents plausible reaction conditions based on general etherification methods.

Oxidation Transformations to α-Keto Acids

The oxidation of the α-hydroxyl group offers a direct route to the corresponding α-keto acid, a valuable synthetic intermediate. These compounds are precursors for various biologically important molecules and can participate in diverse carbon-carbon bond-forming reactions. researchgate.net The oxidation of secondary alcohols to ketones can be achieved using a variety of reagents. Mild conditions are preferable to avoid over-oxidation or cleavage of the Boc protecting group. Reagents such as the Dess-Martin periodinane (DMP) or Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base like triethylamine) are well-suited for this transformation. These methods are known for their high efficiency and compatibility with a wide range of functional groups. The resulting (S)-6-(Boc-amino)-2-oxohexanoic acid is a key building block for synthesizing non-canonical amino acids and other complex targets.

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid functionality is another prime site for derivatization, readily undergoing reactions such as amidation and reduction to expand the molecular framework.

Amidation Reactions

Amide bond formation is one of the most fundamental reactions in organic chemistry. The carboxylic acid of (S)-6-(Boc-amino)-2-hydroxyhexanoic acid can be coupled with a wide variety of primary and secondary amines to generate a library of amide derivatives. This is typically achieved by activating the carboxylic acid with a coupling reagent. luxembourg-bio.com Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. luxembourg-bio.comnih.govpeptide.com The reaction is generally performed in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). It is important to note that when coupling α-hydroxy acids, there is a potential for side reactions, such as the formation of homobislactones, especially in the presence of a base. nih.gov Therefore, reaction conditions must be carefully optimized. nih.gov

Table 3: Common Coupling Reagents for Amidation

Coupling Reagent Additive (if any) Amine Expected Product
EDC HOBt Benzylamine (S)-N-benzyl-6-(Boc-amino)-2-hydroxyhexanamide
HATU DIPEA (base) Morpholine (S)-6-(Boc-amino)-2-hydroxy-1-(morpholino)hexan-1-one

This table illustrates common amidation conditions. nih.govpeptide.combachem.com The hydroxyl group is generally left unprotected.

Reduction to Alcohol Derivatives

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding the corresponding amino alcohol, (S)-tert-butyl (6-amino-5-hydroxyhexyl)carbamate. Direct reduction of carboxylic acids requires strong reducing agents like lithium aluminum hydride (LAH). stackexchange.com However, LAH is highly reactive and may not be compatible with all protecting groups.

A milder and more common two-step approach involves first converting the carboxylic acid into a more reactive intermediate, such as a mixed anhydride or an ester, followed by reduction with sodium borohydride (B1222165) (NaBH₄). core.ac.ukresearchgate.net For instance, the carboxylic acid can be reacted with ethyl chloroformate in the presence of a base like N-methylmorpholine (NMM) to form a mixed anhydride, which is then reduced in situ with NaBH₄. core.ac.uk This method is generally high-yielding and preserves the stereochemical integrity of the chiral center. core.ac.ukgoogle.com

Table 4: Methods for Reduction to Alcohols

Method Reagents Intermediate (if any) Final Product
Direct Reduction 1. Lithium Aluminum Hydride (LAH) 2. H₂O workup None (S)-tert-butyl (6-amino-5-hydroxyhexyl)carbamate
Mixed Anhydride 1. Ethyl Chloroformate, NMM 2. Sodium Borohydride (NaBH₄) Mixed Anhydride (S)-tert-butyl (6-amino-5-hydroxyhexyl)carbamate

This table outlines established procedures for the reduction of N-protected amino acids. stackexchange.comcore.ac.uk

Transformations Involving the Boc-Protected Amine (C-6)

The amine at the C-6 position, shielded by the tert-butoxycarbonyl (Boc) protecting group, is a primary site for modification. Accessing this functionality typically begins with the removal of the Boc group, which then opens the door to a wide range of subsequent derivatization reactions.

Deprotection Strategies

The removal of the Boc group is a common and well-documented transformation in organic synthesis. The strategy hinges on the acid-lability of the tert-butyl carbamate (B1207046). Strong acids are typically employed to effect this cleavage, proceeding through the formation of a stable tert-butyl cation.

A standard and highly effective method for Boc deprotection involves the use of trifluoroacetic acid (TFA), often in a chlorinated solvent like dichloromethane (DCM). For substrates containing both a Boc group and an ester, such as a methyl or ethyl ester of this compound, a solution of TFA in DCM or chloroform (B151607) is a common choice. For instance, a 33% solution of TFA in chloroform has been shown to effectively deprotect dipeptide esters overnight. A high concentration and a significant molar excess of TFA are often necessary to ensure the reaction proceeds to completion in a timely manner. The workup typically involves concentrating the reaction mixture to remove excess TFA, followed by precipitation of the resulting ammonium (B1175870) trifluoroacetate (B77799) salt from a non-polar solvent like diethyl ether.

While TFA is highly effective, alternative acidic reagents can also be utilized. Solutions of hydrogen chloride (HCl) in solvents like dioxane, ethyl acetate, or methanol (B129727) are frequently used. These conditions are also capable of cleaving the Boc group while generally being compatible with other functional groups like the carboxylic acid and secondary alcohol present in the target molecule, provided the reaction conditions are carefully controlled. Other strong acids, including sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH), have also been reported for Boc deprotection. More recently, greener and milder alternatives have been explored, such as using aqueous phosphoric acid or deep eutectic solvents composed of choline (B1196258) chloride and an acid like p-toluenesulfonic acid, which can offer high yields and simplified workups.

The choice of deprotection agent and conditions is critical, especially when other acid-sensitive groups are present. The carboxylic acid and hydroxyl group in the parent molecule are generally stable to the conditions used for Boc removal, but ester derivatives would be susceptible to hydrolysis if aqueous acids are used for prolonged periods.

Table 1: Common Reagents for Boc Deprotection

Reagent Typical Solvent(s) General Conditions Notes
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) 20-50% v/v, 0 °C to RT Highly effective, volatile, and corrosive.
Hydrogen Chloride (HCl) Dioxane, Ethyl Acetate 4 M solution Generates the hydrochloride salt directly.
Phosphoric Acid (H₃PO₄) Tetrahydrofuran (THF), Water Aqueous solution A greener alternative to TFA.

N-Alkylation and Acylation of the Amine

Once the Boc group has been removed to unmask the primary amine at C-6, this nucleophilic site can be readily functionalized through N-alkylation or N-acylation. These reactions are fundamental for building more complex molecules, such as those used in peptide synthesis or as scaffolds for drug discovery.

N-Alkylation of the resulting (S)-6-amino-2-hydroxyhexanoic acid can be achieved through several methods. Reductive amination is a common approach, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). Direct alkylation with alkyl halides (e.g., methyl iodide) can also be performed, though this method carries the risk of over-alkylation to form secondary and tertiary amines or even quaternary ammonium salts. To control this, the reaction is often carried out with a single equivalent of the alkylating agent under carefully controlled basic conditions.

N-Acylation is a more common transformation, used to introduce a wide variety of acyl groups. The free amine can be reacted with an acyl chloride or anhydride in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid byproduct. For example, N-acetylation can be readily accomplished using acetyl chloride or acetic anhydride. A study on the concurrent esterification and N-acetylation of amino acids demonstrated that orthoesters, such as triethyl orthoacetate, can effectively yield N-acetyl esters in a single step from the free amino acid. This method could potentially be applied to (S)-6-amino-2-hydroxyhexanoic acid to produce the N-acetylated ethyl ester derivative directly.

Peptide coupling reagents offer a milder alternative for forming amide bonds. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used with an additive like 1-hydroxybenzotriazole (HOBt), can be used to couple a carboxylic acid to the C-6 amine without the need to form a reactive acyl chloride first.

Analytical Methodologies for Characterization and Purity Assessment in Chemical Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of synthesized (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid. These techniques provide detailed information about the compound's atomic composition, connectivity, and the chemical environment of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is used to identify the different hydrogen atoms in the molecule. The characteristic signals would include the tert-butyl protons of the Boc group, the methylene (B1212753) protons of the hexanoic acid chain, the methine proton at the chiral center (C2), and the proton associated with the carbamate (B1207046) linkage.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom. Key resonances would correspond to the carbonyl carbon of the carboxylic acid, the carbons of the tert-butyl group, the methylene carbons of the aliphatic chain, the carbon bearing the hydroxyl group (C2), and the carbonyl carbon of the Boc protecting group.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C(O)OH~12.0 (s, 1H)~175-180
CH(OH)~4.0-4.2 (dd, 1H)~70-75
CH₂ (C3)~1.7-1.9 (m, 2H)~30-35
CH₂ (C4)~1.4-1.6 (m, 2H)~22-28
CH₂ (C5)~1.4-1.6 (m, 2H)~28-33
CH₂NH~3.0-3.2 (q, 2H)~38-42
NHBoc~4.6-4.8 (t, 1H)Not Applicable
C(O)NHNot Applicable~155-157
C(CH₃)₃Not Applicable~78-80
C(C H₃)₃~1.45 (s, 9H)~28.0-28.5

Note: Predicted values are based on standard chemical shift tables and analysis of similar structures. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is the preferred method.

The calculated molecular weight of the compound (C₁₁H₂₁NO₅) is 247.14197 g/mol . In research settings, its identity is routinely confirmed by detecting the corresponding molecular ion peak. For instance, in positive ion mode electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 248.1492. In studies involving its incorporation into biological systems, LC-HRMS is used to detect the acylated tRNA, confirming the successful enzymatic attachment of the molecule. biorxiv.orgacs.orgnih.gov

Parameter Value
Molecular FormulaC₁₁H₂₁NO₅
Molecular Weight247.29 g/mol
Calculated Monoisotopic Mass247.14197 Da
Expected [M+H]⁺ (ESI-MS)~248.1492 m/z
Expected [M+Na]⁺ (ESI-MS)~270.1311 m/z

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum of this compound would display characteristic absorption bands for the hydroxyl, carboxylic acid, and carbamate groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3400-2500 cm⁻¹, characteristic of the carboxylic acid O-H group, which would overlap with the O-H stretch from the alcohol.

N-H Stretch: A moderate peak around 3350-3400 cm⁻¹ corresponding to the N-H group of the Boc-carbamate.

C-H Stretch: Peaks in the 3000-2850 cm⁻¹ region from the aliphatic C-H bonds.

C=O Stretch: Two strong absorption bands are expected. One around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl, and another around 1680-1700 cm⁻¹ for the urethane (B1682113) carbonyl of the Boc group.

C-O Stretch: Bands in the 1250-1050 cm⁻¹ region corresponding to the C-O bonds of the carboxylic acid, alcohol, and carbamate.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for confirming its enantiomeric purity, which is critical for its biological function.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is typically employed for this purpose.

A typical RP-HPLC setup would involve a C18 column with a gradient elution system using a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape. Detection is commonly performed using a UV detector, as the carbamate group provides some UV absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or mass spectrometer. biorxiv.orgacs.org

For determining the enantiomeric excess (e.e.), chiral HPLC is required. This involves using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers, leading to two separate peaks. The relative area of these peaks allows for the precise calculation of enantiomeric purity. The development of a robust chiral HPLC method is a critical quality control step, especially following a correction notice on a commercial batch where the stereochemistry was initially misassigned. acs.org

Gas Chromatography (GC)

Gas Chromatography (GC) is generally less suitable for the direct analysis of this compound due to the compound's low volatility and thermal lability, stemming from its polar carboxylic acid and hydroxyl groups. Direct injection into a hot GC inlet would likely lead to decomposition.

For GC analysis to be feasible, derivatization is required to convert the polar functional groups into more volatile and thermally stable ones. A common approach involves a two-step derivatization:

Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester).

Silylation: The hydroxyl group and the N-H of the carbamate are converted to silyl (B83357) ethers (e.g., using BSTFA or MSTFA).

The resulting derivative would be amenable to GC-MS analysis, which could provide detailed information on purity and byproducts. However, due to the complexity of the derivatization process and the availability of more direct LC-MS methods, GC is not the standard technique for analyzing this compound.

Chiral Stationary Phase Chromatography

Chiral Stationary Phase High-Performance Liquid Chromatography (CSP-HPLC) is a powerful and widely used technique for the enantiomeric separation of chiral molecules, including N-protected amino acids like this compound. The principle of this method relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase, leading to different retention times and thus, separation. bgb-analytik.com

For Boc-protected amino acids, several types of chiral stationary phases have proven effective. Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or vancomycin, are particularly suitable due to their multimodal capabilities, offering broad selectivity for a wide range of acidic, basic, and amphoteric racemates. mst.edu Polysaccharide-based CSPs, including derivatives of cellulose (B213188) and amylose, are also extensively used and have shown excellent chiral recognition for N-Fmoc and N-Boc protected amino acids. rsc.orgphenomenex.com

The separation is typically achieved using either reversed-phase or polar organic mobile phases. In reversed-phase mode, a common mobile phase consists of a mixture of an organic modifier like acetonitrile or methanol (B129727) with an aqueous buffer, often containing an acidic additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. phenomenex.com The choice of mobile phase composition, including the type of organic modifier and the pH, plays a critical role in the chiral recognition mechanism. rsc.org The ability to use volatile buffers makes these methods compatible with mass spectrometry (LC/MS), providing further structural information.

The effectiveness of a CSP-HPLC method is evaluated by parameters such as the separation factor (α), which indicates the degree of separation between the two enantiomer peaks, and the resolution (Rs), which quantifies the baseline separation. For quality control, methods are often developed to detect the undesired enantiomer at very low levels, sometimes down to 0.05% or less. rsc.orgtandfonline.com

Table 1: Representative Chiral Stationary Phases for N-Boc-Amino Acid Analysis This table is generated based on findings for structurally similar compounds and represents common starting points for method development for this compound.

Chiral Stationary Phase (CSP) TypeCSP Name ExampleTypical Mobile Phase SystemReference
Macrocyclic GlycopeptideCHIROBIOTIC T (Teicoplanin)Reversed-Phase: Acetonitrile/Water/TFA mst.edu
Polysaccharide-BasedCHIRALPAK IC (Cellulose derivative)Reversed-Phase: Acetonitrile/Water/TFA rsc.org
Polysaccharide-BasedLux Cellulose-2Reversed-Phase: Acetonitrile/Trifluoroacetic Acid phenomenex.com
Protein-BasedUltron Ovomucoid (OVM)Phosphate Buffer/Acetonitrile tandfonline.com

Optical Rotation Measurements for Stereochemical Purity

Optical rotation is a fundamental property of chiral substances that is used to determine the stereochemical configuration and purity of a sample. This technique measures the angle to which a plane of polarized light is rotated when it passes through a solution of a chiral compound. The measurement is performed using an instrument called a polarimeter.

The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions. It is calculated from the observed rotation (α) using the following formula:

[α]λT = α / (l × c)

Where:

T is the temperature (usually 20 or 25 °C).

λ is the wavelength of the light (typically the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL) or grams per 100 mL (g/100mL).

For this compound, determining the optical rotation would involve dissolving a precisely weighed amount of the substance in a suitable achiral solvent (e.g., methanol, chloroform (B151607), or dioxane) at a known concentration. pnas.org The solution would then be placed in the polarimeter to measure the angle of rotation.

The stereochemical purity, often expressed as enantiomeric excess (e.e.), can be estimated by comparing the measured specific rotation of the sample to the specific rotation of the pure enantiomer (the reference standard):

% e.e. = ([α]sample / [α]pure enantiomer) × 100

While this method is valuable, it is important to note that the specific rotation can be influenced by factors such as the solvent, temperature, concentration, and the presence of electrolytes or other impurities in the solution. nih.gov Therefore, for highly accurate purity assessments, it is often complemented by chromatographic methods like CSP-HPLC.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) within a chemical compound. The results are used to verify the empirical formula of a synthesized compound, providing a fundamental check of its compositional purity.

For this compound, the molecular formula is C₁₁H₂₁NO₅, with a molecular weight of approximately 247.29 g/mol . achemblock.com The theoretical elemental composition can be calculated from this formula. The most common method for determining the C, H, and N content is combustion analysis. In this process, a small, precisely weighed sample of the compound is combusted at high temperatures in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are collected and measured by various detection methods. The mass of each element in the original sample is then calculated from the masses of the combustion products. The percentage of oxygen is typically determined by difference.

By comparing the experimentally determined percentages with the calculated theoretical values, the purity and correctness of the compound's elemental composition can be confirmed. A close correlation between the experimental and theoretical values is a strong indicator of a pure sample.

Table 2: Theoretical Elemental Composition of this compound Based on the molecular formula C₁₁H₂₁NO₅.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass in Molecule ( g/mol )Mass Percentage (%)
CarbonC12.01111132.12153.43%
HydrogenH1.0082121.1688.56%
NitrogenN14.007114.0075.66%
OxygenO15.999579.99532.35%
Total 247.291 100.00%

Mechanistic Investigations and Theoretical Studies

Computational Chemistry and Molecular Modeling of Conformation and Reactivity

Computational and molecular modeling studies are instrumental in predicting the three-dimensional structure and reactivity of molecules like (S)-6-(Boc-amino)-2-hydroxyhexanoic acid. These theoretical approaches provide a framework for understanding its behavior at a molecular level.

The conformation of this compound is primarily dictated by the steric and electronic interactions between the bulky tert-butoxycarbonyl (Boc) protecting group, the alpha-hydroxy acid moiety, and the flexible hexanoic acid chain. Molecular mechanics and density functional theory (DFT) calculations are typically employed to determine the lowest energy conformers.

Key predicted conformational features include:

Intramolecular Hydrogen Bonding: A significant stabilizing interaction is the potential for intramolecular hydrogen bonding between the hydroxyl group, the carboxylic acid, and the carbonyl of the Boc group. wikipedia.org This can lead to a more compact, pseudo-cyclic arrangement in certain conformations.

Rotational Barriers: The rotation around the C-N bond of the carbamate (B1207046) and the C-C bonds of the hexyl chain will have specific energy barriers. The bulky Boc group introduces a significant steric hindrance, influencing the rotational freedom of the amino group.

Chain Flexibility: The four-carbon linker between the functional groups allows for considerable flexibility, resulting in a multitude of possible low-energy conformers in solution.

Reactivity predictions based on molecular modeling focus on identifying sites susceptible to nucleophilic or electrophilic attack. The distribution of electron density, calculated through methods like Natural Bond Orbital (NBO) analysis, highlights the key reactive centers.

Table 1: Predicted Reactive Sites and Properties of this compound

Functional GroupReactive SitePredicted Reactivity
Carboxylic AcidCarbonyl CarbonSusceptible to nucleophilic attack, leading to esterification or amidation.
Carboxylic AcidAcidic ProtonReadily deprotonated by bases.
Hydroxyl GroupOxygen AtomCan act as a nucleophile.
Hydroxyl GroupHydrogen AtomCan be deprotonated under strongly basic conditions.
Boc-protected AmineCarbonyl CarbonCan be attacked by strong nucleophiles under certain conditions. researchgate.net

This table is illustrative and based on general principles of organic chemistry.

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthesis and further transformation of this compound involve several key reaction mechanisms.

One common route to alpha-hydroxy acids involves the hydrolysis of alpha-halocarboxylic acids. wikipedia.org A plausible synthetic pathway for the title compound could start from a suitable precursor, such as an alpha-bromo hexanoic acid derivative, followed by nucleophilic substitution with a hydroxide (B78521) ion. The Boc-protected amine could be introduced before or after the formation of the alpha-hydroxy acid functionality.

The mechanism for the introduction of the Boc group typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.commasterorganicchemistry.com This reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride (B1165640). commonorganicchemistry.com A base is often used to facilitate the reaction. total-synthesis.com

The cleavage of the Boc protecting group is a critical step in many synthetic applications and is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine. masterorganicchemistry.com Kinetic studies on the cleavage of Boc-protected amines have shown a second-order dependence on the acid concentration in some solvent systems. acs.org

Structure-Reactivity Relationship Studies in Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure. numberanalytics.comresearchgate.net By modifying the structure, one can tune the reactivity of the functional groups.

Alkylation or Acylation of the Hydroxyl Group: Protection or derivatization of the alpha-hydroxyl group will prevent its participation in hydrogen bonding and remove its nucleophilic character. This is a common strategy in multi-step syntheses to direct reactivity to other parts of the molecule.

Modification of the Alkyl Chain: Altering the length or introducing branching in the hexanoic acid chain can impact the molecule's flexibility and solubility. These changes can also influence the proximity of the two terminal functional groups, potentially affecting the propensity for intramolecular reactions.

Table 2: Illustrative Structure-Reactivity Relationships in Derivatives

DerivativeStructural ModificationPredicted Effect on Reactivity
Methyl (S)-6-(Boc-amino)-2-hydroxyhexanoateEsterification of carboxylic acidReduced acidity; hydroxyl group becomes the primary nucleophilic site.
(S)-6-(Boc-amino)-2-acetoxyhexanoic acidAcylation of hydroxyl groupReduced nucleophilicity of the hydroxyl group; directs reactivity towards the carboxylic acid.
(S)-2-((tert-Butoxycarbonyl)amino)-6-hydroxyhexanoic acidIsomeric formThe proximity of the Boc-amino and hydroxyl groups could lead to different intramolecular interactions and reactivity patterns compared to the title compound.

This table provides hypothetical examples to illustrate the principles of structure-reactivity relationships.

Emerging Research Applications and Future Directions

Development of Novel Chiral Catalysts and Ligands from Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and fine chemical industries. A key approach to achieving this is through asymmetric catalysis, which often relies on chiral ligands or catalysts that can influence the stereochemical outcome of a reaction. Chiral amino acids and their derivatives are excellent precursors for these ligands due to their natural abundance and inherent chirality. nih.govresearchgate.net

Derivatives of (S)-6-(Boc-amino)-2-hydroxyhexanoic acid are being explored for the development of novel chiral catalysts and ligands. The presence of multiple coordination sites—the hydroxyl group, the carboxyl group, and the amine (after deprotection of the Boc group)—allows for the formation of stable complexes with a variety of metal centers. enamine.net The fixed (S)-configuration at the C2 carbon provides the necessary chiral environment to induce asymmetry in catalytic transformations.

Researchers are designing and synthesizing ligands where the this compound core is modified to tune its steric and electronic properties. nih.gov These tailored ligands can then be complexed with metals like rhodium, ruthenium, or nickel to create catalysts for reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. rsc.org The goal is to develop highly efficient and selective catalysts that can outperform existing systems. nih.gov The modular nature of these ligands, derived from amino acids, allows for the creation of diverse catalyst libraries for screening in various asymmetric reactions. frontiersin.org

Table 1: Potential Chiral Ligands and Catalysts from this compound Derivatives

Ligand/Catalyst TypeStructural FeaturesPotential Catalytic Applications
Phosphine (B1218219) Ligands The hydroxyl group is converted to a phosphine ether.Asymmetric Hydrogenation, Hydroformylation
Oxazoline (B21484) Ligands The amino and hydroxyl groups are used to form a chiral oxazoline ring.Asymmetric Allylic Alkylation, Diels-Alder Reactions
Salen-type Ligands The deprotected amine is condensed with a salicylaldehyde (B1680747) derivative.Asymmetric Epoxidation, Cyclopropanation
Amino Alcohol Catalysts The carboxylic acid is reduced to an alcohol, creating a chiral amino diol.Asymmetric Aldol (B89426) Reactions, Michael Additions

Potential Applications in Advanced Materials Science

The field of materials science is continuously seeking new monomers for the creation of advanced polymers with tailored properties. Amino acid-based polymers are of particular interest because they can be biodegradable and biocompatible. rsc.orgresearchgate.net this compound serves as a promising monomer for the synthesis of functional and stereoregular polymers.

The bifunctional nature of the molecule, containing both a hydroxyl and a carboxylic acid group, allows it to undergo polycondensation reactions to form polyesters. Furthermore, after deprotection of the Boc group, the resulting amino acid can be used to synthesize polyamides. The chirality of the monomer can impart specific secondary structures, such as helices, to the polymer chains, which can affect their mechanical and optical properties. acs.org

These polymers have potential applications in biomedical fields, such as in drug delivery systems, tissue engineering scaffolds, and biodegradable sutures. The pendant amino group (after deprotection) along the polymer backbone can be further functionalized, for instance, by attaching bioactive molecules or cross-linking agents to create hydrogels. Additionally, the amphiphilic nature of some of these polymers could lead to the formation of self-assembling nanostructures like micelles or vesicles for encapsulation applications. acs.org

Table 2: Potential Polymers from this compound

Polymer TypeMonomer Unit (after modification)Key PropertiesPotential Applications
Polyester This compoundBiodegradable, ChiralDrug delivery, tissue scaffolds
Polyamide (S)-6-amino-2-hydroxyhexanoic acidBiocompatible, FunctionalizableHydrogels, functional surfaces
Poly(ester-amide) Copolymer of the aboveTunable degradation and mechanical propertiesAdvanced biomaterials

Utilization as Chemical Probes for Biochemical Pathway Elucidation (in vitro/non-clinical)

Understanding the intricate network of biochemical pathways is a fundamental goal of chemical biology. Chemical probes, which are molecules designed to interact with specific biological targets, are invaluable tools in these studies. nih.gov Non-proteinogenic amino acids, like derivatives of this compound, can be engineered to serve as such probes for in vitro and non-clinical investigations.

By chemically modifying the core structure, researchers can introduce reporter groups, such as fluorescent tags or biotin (B1667282), which allow for the detection and visualization of molecular interactions. nih.govuea.ac.uk For example, a fluorescent dye could be attached to the amino group of the molecule after deprotection. This fluorescent analog could then be used in competitive binding assays to study the active site of enzymes that process similar natural substrates, like lysine (B10760008) or its hydroxylated derivatives. rsc.org

These probes can help in identifying new enzyme inhibitors, characterizing protein-protein interactions, and elucidating the mechanism of action of various cellular processes. acs.org The ability to synthesize these probes with a specific stereochemistry is crucial, as biological systems are often highly stereoselective.

Table 3: Potential Chemical Probes from this compound Derivatives

Probe TypeModificationIn Vitro Application
Fluorescent Probe Attach a fluorophore (e.g., fluorescein, rhodamine) to the deprotected amine.Study enzyme kinetics and inhibition through fluorescence resonance energy transfer (FRET). uea.ac.uk
Biotinylated Probe Attach a biotin molecule to the deprotected amine.Isolate and identify binding partners of a target protein through affinity purification.
Photo-crosslinking Probe Incorporate a photo-activatable group (e.g., benzophenone, diazirine).Covalently trap and identify interacting proteins upon UV irradiation.
Isotopically Labeled Probe Synthesize with stable isotopes (e.g., ¹³C, ¹⁵N).Study metabolic pathways using mass spectrometry.

Advancements in Sustainable and Green Chemistry for its Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly, reducing waste and energy consumption. The synthesis of chiral molecules like this compound is an area where green chemistry can have a significant impact. Traditional multi-step organic syntheses often involve hazardous reagents and generate considerable waste.

A greener approach to synthesizing this compound involves the use of biocatalysis. rsc.org Enzymes, such as lipases, proteases, and dehydrogenases, can catalyze reactions with high chemo-, regio-, and enantioselectivity under mild conditions. mdpi.com For instance, the synthesis of the precursor (S)-6-amino-2-hydroxyhexanoic acid can be achieved from L-lysine through a diazotization reaction, which can be optimized to be more environmentally benign. prepchem.com Researchers are also exploring the use of whole-cell biocatalysts or purified enzymes to perform key stereoselective steps in the synthesis, reducing the reliance on chiral auxiliaries and resolving agents. mdpi.com

Furthermore, the development of one-pot syntheses and flow chemistry processes can improve the efficiency and sustainability of the production of this compound and its derivatives. rsc.org

Table 4: Comparison of Synthesis Approaches

Synthesis MethodAdvantagesDisadvantages
Traditional Chemical Synthesis Well-established, high yields for some steps.Often requires protecting groups, harsh reagents, and generates significant waste.
Chemo-enzymatic Synthesis Combines the flexibility of chemical synthesis with the selectivity of enzymes. prepchem.comMay require optimization of reaction conditions for enzyme stability and activity.
Biocatalytic Synthesis High enantioselectivity, mild reaction conditions, environmentally friendly. rsc.orgEnzyme availability and stability can be limiting factors.
Flow Chemistry Improved safety, efficiency, and scalability; allows for precise control of reaction parameters.Requires specialized equipment and process development.

Integration into Automated and High-Throughput Synthesis Platforms

The development of new drugs and materials often requires the synthesis and screening of large libraries of compounds. Automated and high-throughput synthesis platforms have revolutionized this process. This compound, as a protected amino acid derivative, is well-suited for integration into these platforms, particularly in the field of peptide synthesis.

Automated solid-phase peptide synthesis (SPPS) is a technique that allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. libretexts.orglibretexts.org The Boc (tert-butyloxycarbonyl) protecting group is one of the most common protecting groups used in SPPS. youtube.com Therefore, this compound can be readily incorporated into a peptide sequence using standard automated synthesizer protocols. beilstein-journals.orgamericanpeptidesociety.org

This allows for the creation of peptides and peptidomimetics with unique structural features. The hydroxy group at the alpha position can influence the peptide's conformation and its ability to form hydrogen bonds. These modified peptides can be screened for a wide range of biological activities, from enzyme inhibition to antimicrobial properties. nih.gov The ability to automate the synthesis of these complex molecules accelerates the pace of discovery in drug development and materials science. nih.gov

Table 5: Integration into Automated Solid-Phase Peptide Synthesis (Boc Strategy)

StepDescription
1. Deprotection The N-terminal Boc group of the resin-bound peptide is removed with an acid (e.g., trifluoroacetic acid).
2. Neutralization The resulting ammonium (B1175870) salt is neutralized with a base (e.g., diisopropylethylamine).
3. Coupling This compound is activated and coupled to the N-terminus of the peptide chain.
4. Washing Excess reagents and byproducts are washed away from the solid support.
5. Repeat The cycle is repeated with the next amino acid until the desired sequence is synthesized.
6. Cleavage The completed peptide is cleaved from the resin, and side-chain protecting groups are removed.

Q & A

Basic Questions

Q. What are the standard synthetic routes for (S)-6-(Boc-amino)-2-hydroxyhexanoic Acid, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) groups are introduced via reactions with Boc-anhydride under basic conditions (e.g., using NaHCO₃ or DMAP). The hydroxy group at position 2 may remain unprotected if inert to reaction conditions or temporarily protected with acid-labile groups (e.g., TBS). Key steps include:

  • Coupling of Boc-protected intermediates with hydroxyhexanoic acid derivatives.
  • Use of chiral auxiliaries (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) to ensure stereochemical integrity .
  • Purification via column chromatography or recrystallization to isolate enantiomerically pure product.
    • Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., THF, DCM), and catalyst selection (e.g., Pd for cross-coupling) critically impact yield. For example, prolonged heating may lead to Boc-group cleavage, reducing purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Boc-group integration (δ ~1.4 ppm for tert-butyl) and hydroxy proton (δ ~5 ppm, broad). 2D NMR (COSY, HSQC) resolves stereochemistry at the chiral centers .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 278.3) and detects impurities .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (210–254 nm) quantify purity (>98%) and identify diastereomers .
  • Melting Point Analysis : Consistency with literature values (e.g., 60–62°C for analogous hydroxyhexanoic acids) ensures crystallinity .

Q. How does the Boc-protecting group enhance the stability of this compound during peptide synthesis?

  • Role of Boc : The tert-butoxycarbonyl group shields the primary amine during peptide elongation, preventing undesired side reactions (e.g., acylation). It is stable under basic and nucleophilic conditions but cleaved selectively with TFA, leaving the hydroxy group intact .
  • Operational Stability : Boc-protected derivatives exhibit reduced hygroscopicity compared to Fmoc analogs, facilitating handling in solid-phase synthesis. However, prolonged exposure to acidic environments (e.g., during SPPS) may necessitate temporary hydroxy-group protection .

Advanced Research Questions

Q. What challenges arise in maintaining the stereochemical integrity of this compound during multi-step synthesis, and how can they be mitigated?

  • Challenges : Epimerization at the α-carbon (C2) may occur under basic or high-temperature conditions, especially during Boc-deprotection or coupling steps. The hydroxy group at C2 can also participate in unintended intramolecular cyclization .
  • Mitigation Strategies :

  • Use of low-temperature (−20°C) and mild bases (e.g., DIEA) during coupling.
  • Chiral HPLC or polarimetry to monitor enantiomeric excess (ee) at intermediate stages .
  • Temporary protection of the hydroxy group with silyl ethers (e.g., TBSCl) in acidic environments .

Q. How do solvent polarity and temperature impact the solubility and reactivity of this compound in solid-phase peptide synthesis?

  • Solubility Challenges : Boc-protected amino acids are typically sparingly soluble in aqueous media. In SPPS, dispersing the compound as nanoparticles (250–750 nm) via ball-mill pulverization with PEG enhances water compatibility without covalent modification .
  • Reactivity Optimization :

  • Polar aprotic solvents (e.g., DMF, NMP) improve solubility during resin loading.
  • Elevated temperatures (40–50°C) accelerate coupling efficiency but require careful pH control (pH 8–9) to minimize racemization .

Q. In cases of conflicting spectral data for this compound, what strategies can confirm structural assignments?

  • Data Reconciliation :

  • 2D NMR Correlations : HSQC and HMBC resolve ambiguous NOE effects between the Boc group and hydroxy proton .
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment, though crystallization may require gradient sublimation .
  • Comparative Analysis : Cross-reference with analogous compounds (e.g., Boc-6-aminocaproic acid) to validate chemical shifts and fragmentation patterns in MS .

Q. What are the implications of unexpected byproduct formation during the coupling of this compound in peptide elongation, and how can reaction conditions be optimized?

  • Common Byproducts :

  • Diketopiperazine Formation : Intramolecular cyclization between the amino and hydroxy groups under basic conditions.
  • Incomplete Deprotection : Residual Boc groups block subsequent couplings, detected via Kaiser test or MALDI-TOF .
    • Optimization :
  • Use of coupling agents (e.g., HATU, DIC) with catalytic HOAt to minimize side reactions.
  • Pre-activation of the carboxylate with PyBOP and DMAP in DCM reduces racemization risk .

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(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid
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(S)-6-(Boc-amino)-2-hydroxyhexanoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.